2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine is a useful research compound. Its molecular formula is C22H23F2N5O2 and its molecular weight is 427.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Understanding Drug Discovery Processes
The journey of drug discovery has evolved significantly, driven by advancements in chemistry, pharmacology, and the clinical sciences. The integration of molecular biology and genomic sciences has reshaped the landscape of drug research, leading to the development of recombinant proteins and monoclonal antibodies. This progress has enriched our therapeutic tools and allowed for a more targeted approach to treating diseases. Innovations in drug discovery are increasingly guided by our understanding of the genetic basis of diseases, which informs the identification of the most suitable points of attack for future medicines. This evolution underscores the complexity of drug research and highlights the role of biotech firms in bridging the gap between academia and large pharmaceutical companies, acting as effective conduits for technology transfer (Drews, 2000).
Enhancing Drug Research with PET
Positron Emission Tomography (PET) has emerged as a powerful tool in drug research, offering insights into the pharmacokinetic and pharmacodynamic properties of drugs. PET's ability to directly assess these properties in humans and animals adds a new dimension to understanding drug behavior, including therapeutic and toxic effects. The advent of high-resolution, small-animal cameras through PET technology facilitates early-stage drug development and enables longitudinal and genetic studies, positioning PET as a pivotal tool in the drug development process (Fowler et al., 1999).
The Role of Pharmacokinetics and Metabolism
Pharmacokinetics and metabolism play a critical role in the discovery and development of new drugs. Understanding the mechanisms of drug action and metabolism is fundamental to identifying therapeutic agents. The division of drug research into discovery and development stages highlights the importance of establishing a working hypothesis for target identification and validation. This approach underscores the interdisciplinary nature of drug research, uniting various scientific disciplines towards the common goal of developing novel therapeutic agents (Lin & Lu, 1997).
Exploring Alternatives to Animal Testing
The reliability of animal studies in predicting human toxicity has been a subject of debate. Despite their widespread use in pharmaceutical research, animal models often fail to accurately predict drug safety in humans. This discrepancy has led to calls for a reassessment of our reliance on animal testing. Exploring alternatives to animal research is crucial for improving the efficiency and safety of drug development, reducing the reliance on animal models, and minimizing the potential for harm to human subjects in clinical trials (Van Norman, 2019).
Technological Advances in Chemical Named Entity Recognition
The identification of chemical compounds and drugs within the scientific literature is vital for biomedical research. The tmChem system represents a significant advancement in chemical named entity recognition, combining machine learning models to accurately locate chemical mentions in literature. This tool facilitates the exploration of chemical properties and relationships, contributing to a deeper understanding of chemical entities in biomedical research. The development and application of such technologies are crucial for advancing chemical text mining and supporting drug discovery processes (Leaman et al., 2015).
Eigenschaften
IUPAC Name |
2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-N-[(3R)-oxolan-3-yl]pyrido[3,4-b]pyrazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5O2/c23-14-1-2-20(17(24)11-14)31-16-4-8-29(9-5-16)22-21(26-15-6-10-30-13-15)27-19-12-25-7-3-18(19)28-22/h1-3,7,11-12,15-16H,4-6,8-10,13H2,(H,26,27)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXNIUAUXAFNFJ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=C(C=C2)F)F)C3=NC4=C(C=NC=C4)N=C3NC5CCOC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=NC3=C(C=CN=C3)N=C2N4CCC(CC4)OC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.